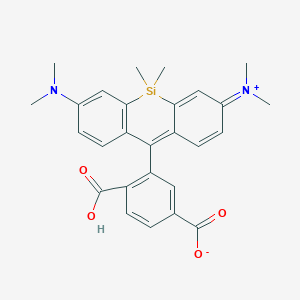

SiR-COOH

Description

Evolution of Near-Infrared Fluorophores for Advanced Biological Studies

The quest for improved bioimaging capabilities has driven the evolution of fluorescent probes, with a significant focus on extending their emission into the NIR spectrum. Early NIR fluorophores, such as indocyanine green (ICG) and methylene (B1212753) blue (MB), were approved for clinical use and primarily employed for structural visualization. acs.org However, these dyes often suffer from limitations such as poor photostability and susceptibility to degradation. researchgate.net

Over the past decade, considerable research has been dedicated to developing new classes of NIR fluorophores with enhanced properties. This includes inorganic nanoparticles, organic macromolecules, and small molecules with tunable emission wavelengths. researchgate.net Among the organic small molecules, rhodamine derivatives have emerged as particularly promising scaffolds for developing NIR fluorophores due to their ease of synthesis and potential for chemical modification. researchgate.netnih.govmdpi.com The replacement of the xanthene oxygen with a silicon atom in rhodamine derivatives led to the development of Silicon Rhodamine (SiR) fluorophores, which exhibit red-shifted absorption and emission spectra compared to their carbon or oxygen counterparts. acs.orgacs.org This structural modification contributes to their favorable properties for imaging in the far-red to NIR region. researchgate.net

Significance of SiR-COOH as a Foundational Synthon for Fluorescent Probe Development

SiR-COOH, the carboxylic acid form of Silicon Rhodamine, holds significant importance as a foundational synthon in the development of advanced fluorescent probes for bioimaging. spirochrome.comspirochrome.com Its chemical structure, featuring a reactive carboxylic acid group, allows for facile conjugation to a wide variety of biomolecules, including small molecules, peptides, proteins, antibodies, and nucleic acids, using standard coupling chemistries. spirochrome.comspirochrome.com

A key characteristic of SiR fluorophores, including SiR-COOH derivatives, is their ability to exist in an equilibrium between a non-fluorescent spirolactone (closed) form and a fluorescent zwitterion (open) form. rsc.orgcytoskeleton.comnih.gov This equilibrium is influenced by the surrounding environment, such as polarity and binding to a target molecule. rsc.orgrsc.org In aqueous solutions, the equilibrium often favors the non-fluorescent spirolactone form, which is more cell-permeable. cytoskeleton.comnih.gov Upon binding to a specific target within the cellular environment, the equilibrium shifts towards the fluorescent zwitterionic state, resulting in a significant increase in fluorescence intensity. cytoskeleton.comnih.gov This "fluorogenic" property is highly advantageous for live-cell imaging as it minimizes background signal from unbound probes, leading to improved signal-to-noise ratios. rsc.orgcytoskeleton.com

SiR-COOH-based probes typically exhibit desirable photophysical properties for bioimaging, including far-red absorption and emission wavelengths (e.g., λabs 652 nm, λem 674 nm for SiR-COOH), a high extinction coefficient, and high photostability. spirochrome.comcytoskeleton.com These characteristics, combined with their fluorogenicity and cell permeability, make SiR-COOH an excellent building block for creating targeted fluorescent probes. spirochrome.comcytoskeleton.cominvivochem.com

Here is a table summarizing some key photophysical properties of SiR-COOH:

| Property | Value | Source |

| Absorption Maximum (λabs) | 652 nm | spirochrome.comcytoskeleton.com |

| Emission Maximum (λem) | 674 nm | spirochrome.comcytoskeleton.com |

| Extinction Coefficient (ε) | 1.0 × 10⁵ M⁻¹cm⁻¹ (at 652 nm) | spirochrome.comcytoskeleton.com |

| Molecular Weight | 472.6 g/mol | spirochrome.comcytoskeleton.cominvivochem.com |

| Molecular Formula | C₂₇H₂₈N₂O₄Si | spirochrome.cominvivochem.comnih.gov |

| PubChem CID | 70678517 | invivochem.comnih.gov |

Overview of Current Academic Research Paradigms Utilizing SiR-COOH

Academic research extensively utilizes SiR-COOH as a versatile platform for developing fluorescent probes tailored to specific biological targets and imaging modalities. The ability to conjugate SiR-COOH to various ligands allows researchers to visualize and track the localization and dynamics of diverse cellular components in live cells and tissues. spirochrome.comspirochrome.com

One significant area of research involves the development of SiR-COOH conjugates for super-resolution microscopy techniques such as STED (Stimulated Emission Depletion) and SIM (Structured Illumination Microscopy). spirochrome.comcytoskeleton.comcytoskeleton.com The brightness and photostability of SiR dyes in the far-red spectrum are well-suited for these advanced imaging methods, enabling the visualization of cellular structures with nanoscale resolution. cytoskeleton.comcytoskeleton.com Examples include the development of SiR-actin and SiR-tubulin probes, which have been successfully used to image the cytoskeleton in live cells with high resolution. cytoskeleton.comcytoskeleton.com

SiR-COOH is also employed in the creation of fluorogenic probes that activate upon binding to their target, minimizing background fluorescence. This principle has been applied to develop probes for self-labeling protein tags like SNAP-tag and HaloTag, as well as probes for specific cellular structures and biomolecules. rsc.orgacs.org The fluorogenic nature allows for imaging without extensive washing steps, simplifying experimental procedures. acs.org

Furthermore, researchers are exploring the use of SiR derivatives, including those based on the SiR-COOH scaffold, for applications beyond standard fluorescence imaging. This includes their potential as photocatalysts for inducing bioorthogonal chemistry in biological environments using red light. nih.govdiva-portal.org This highlights the expanding utility of the SiR core structure in novel research paradigms. nih.govdiva-portal.org

The modular nature of SiR-COOH allows for the rational design of probes with tailored properties, such as improved cell permeability or responsiveness to specific environmental changes like pH or polarity. rsc.orgresearchgate.net This ongoing research into modifying the SiR scaffold and its conjugates continues to expand the toolkit available for advanced biological imaging and sensing. acs.orgacs.org

Here are some examples of research paradigms utilizing SiR-COOH derivatives:

Super-resolution microscopy: Labeling of cytoskeletal proteins (actin, tubulin) for STED and SIM imaging. cytoskeleton.comcytoskeleton.com

Fluorogenic probes: Development of probes for self-labeling protein tags (SNAP-tag, HaloTag) and specific cellular organelles or biomolecules, enabling wash-free imaging. rsc.orgacs.org

Targeted protein labeling: Creation of conjugates with ligands that bind to specific proteins of interest, allowing for their visualization and tracking in live cells. invivochem.comresearchgate.net

Bioorthogonal chemistry: Investigation of SiR derivatives as photocatalysts for light-induced chemical reactions in biological systems. nih.govdiva-portal.org

Development of environmentally sensitive probes: Design of probes that change fluorescence properties in response to local pH or polarity. rsc.orgresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C27H28N2O4Si |

|---|---|

Molecular Weight |

472.6 g/mol |

IUPAC Name |

4-carboxy-3-[7-(dimethylamino)-3-dimethylazaniumylidene-5,5-dimethylbenzo[b][1]benzosilin-10-yl]benzoate |

InChI |

InChI=1S/C27H28N2O4Si/c1-28(2)17-8-11-20-23(14-17)34(5,6)24-15-18(29(3)4)9-12-21(24)25(20)22-13-16(26(30)31)7-10-19(22)27(32)33/h7-15H,1-6H3,(H-,30,31,32,33) |

InChI Key |

YKWRGLWUKFMLBP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3[Si]2(C)C)C4=C(C=CC(=C4)C(=O)[O-])C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Sir Cooh and Its Chemical Derivatives

Core Synthesis of SiR-COOH Scaffolds

The core structure of SiR-COOH is based on the silicon-bridged rhodamine scaffold, which features a xanthene core modified with a silicon atom and amino substituents, along with a carboxylic acid group.

Historical and Contemporary Approaches to SiR-COOH Preparation

Historically, the synthesis of SiR and its derivatives, including SiR-COOH, has often involved multi-step procedures based on nucleophilic addition chemistry, which could be laborious and result in relatively low yields researchgate.net. The synthesis typically involves the construction of the silicon-containing xanthene core, followed by the introduction of the carboxylic acid function.

Contemporary approaches have aimed to improve the efficiency and scalability of SiR-COOH synthesis. One notable strategy involves the nucleophilic addition of lithium dicarboxybenzenide to a corresponding silaxanthone biorxiv.orgresearchgate.net. This method allows for the synthesis of the 4-carboxy isomer in a single step without the need for protecting groups, offering significantly higher yields (up to 90%) compared to earlier methods biorxiv.orgresearchgate.netbiorxiv.org. Another approach involves the use of aryllanthanum reagents in a regioselective double nucleophilic addition to esters, anhydrides, or lactones, providing a modular route to various SiR analogues, including those with carboxylic acid groups acs.org. Suzuki–Miyaura coupling reactions have also been explored for the synthesis of silicon rhodamines, offering direct access to dyes functionalized with free acid moieties beilstein-journals.org.

Optimization Strategies for Enhanced Synthetic Efficiency and Yield

Optimization efforts in SiR-COOH synthesis have focused on improving reaction conditions, exploring alternative reagents, and developing more convergent synthetic routes. For instance, in the nucleophilic addition of lithium dicarboxybenzenide to silaxanthone, the stoichiometry of reagents like n-BuLi and the amount of ketone reactant have been optimized to achieve high conversion and selectivity, leading to excellent yields (e.g., 90% yield for 4-SiR-COOH) biorxiv.org.

Alternative synthetic pathways have been developed to improve the yield of key intermediates, such as the Si xanthone (B1684191). One route involves introducing the silicon atom via reaction with dichlorodimethylsilane (B41323) followed by oxidation of the xanthene ring, achieving high yields (80–90% in each step) for the Si xanthone intermediate rsc.org. The use of double nucleophilic addition of aryllanthanum reagents has also been reported as a more efficient method for the direct conversion to SiR derivatives acs.orgrsc.org.

Scalability of the synthetic methods is also a crucial aspect of optimization. Some developed methods for carboxy-rhodamines, including SiR-COOH analogues, have demonstrated scalability, allowing for gram-scale synthesis with good yields after purification biorxiv.orgbiorxiv.orgrsc.org.

Regioselective Synthesis of Carboxy-SiR Isomers for Distinct Research Applications

The position of the carboxylic acid group on the SiR scaffold can influence the properties of the resulting probes, although the spectral properties of different carboxy isomers (4', 5', and 6') can be nearly identical researchgate.netmdpi.comrsc.org. Regioselective synthesis is therefore important for generating isomers tailored for specific research applications.

Comparative Synthetic Routes to 4'-, 5'-, and 6'-Carboxy-SiR Isomers

The synthesis of specific carboxy-SiR isomers, particularly the 4'-carboxy isomer, has historically presented challenges due to steric hindrance and altered reactivity rsc.org. While isomeric mixtures of 5'- and 6'-carboxyrhodamines are often obtained through classical condensation reactions of phthalic anhydrides, the regioselective synthesis of the 4'-carboxy isomers has been more recently achieved researchgate.netmdpi.comrsc.org.

A facile, protecting-group-free synthesis based on the nucleophilic addition of lithium dicarboxybenzenide to the corresponding xanthone has been developed for 4-carboxyrhodamines, including 4-SiR-COOH biorxiv.orgresearchgate.netbiorxiv.org. This method offers a direct route to the 4'-isomer.

Synthetic routes to 5- and 6-carboxy-X-rhodamines (a related class of dyes) have been reported, involving the synthesis from inexpensive starting materials and allowing for gram-scale preparation nih.gov. While specific detailed comparative routes for 5'- and 6'-carboxy-SiR were not extensively detailed in the search results beyond the general challenge of isomeric mixtures from classical methods, the development of regioselective methods for other rhodamine analogues suggests similar strategies may be applicable or are being developed for SiR.

Methodologies for Isomeric Purity and Characterization in Synthesis

Achieving high isomeric purity is essential for ensuring consistent probe performance. Methodologies for isolating and characterizing specific carboxy-SiR isomers typically involve chromatographic techniques and spectroscopic analysis.

Chromatographic methods, such as HPLC (High-Performance Liquid Chromatography), are commonly used to separate different isomers and purify the desired product psu.edu. LC/MS analysis is also employed to monitor reaction conversion and assess the ratio of formed products, including isomers biorxiv.orgbiorxiv.org.

Spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry, are crucial for the structural characterization and confirmation of isomeric purity nih.gov. Analysis of absorption and fluorescence spectra can confirm the photophysical properties of the synthesized isomers, although these may be very similar between isomers researchgate.netmdpi.comrsc.org.

Conjugation Chemistry of SiR-COOH for Targeted Probe Construction

SiR-COOH serves as a versatile building block for creating targeted fluorescent probes by conjugating the carboxylic acid group to a variety of biomolecules and ligands. This functionalization allows SiR to be directed to specific cellular structures or proteins.

The free carboxylic acid group of SiR-COOH can be activated using various coupling agents to facilitate conjugation spirochrome.comspirochrome.comcytoskeleton.com. A common strategy involves converting the carboxylic acid to an activated ester, such as an N-hydroxysuccinimide (NHS) ester nih.govsmolecule.comacs.orgorganic-chemistry.org. The NHS ester of SiR-COOH (e.g., SiR-NHS ester or SiR-PEG4-NHS ester) is highly reactive towards primary amines, enabling the formation of stable covalent amide bonds with proteins, peptides, antibodies, or nucleic acids that contain accessible amine groups spirochrome.comspirochrome.comcytoskeleton.comsmolecule.com.

The synthesis of NHS esters from carboxylic acids can be achieved using various methods, including reactions with N-hydroxysuccinimide in the presence of coupling agents like carbodiimides or, more recently, using combinations of triphenylphosphine, iodine, and a base organic-chemistry.orggoogle.com.

Besides NHS ester chemistry, other conjugation strategies utilizing the carboxylic acid group of SiR-COOH can be employed to attach different functional groups or linkers. For example, maleimide (B117702) derivatives can be synthesized for conjugation to thiol groups on target molecules rsc.org. The conjugation chemistry allows for the creation of diverse SiR-based probes, such as SiR-actin, SiR-tubulin, SiR-DNA (SiR-Hoechst), and probes for specific protein tags like SNAP-tag, CLIP-tag, and HaloTag mdpi.comrsc.orgresearchgate.net. The choice of conjugation strategy and linker depends on the nature of the target molecule and the desired properties of the final fluorescent probe.

Amide Coupling Mechanisms for Ligand Attachment

Amide coupling is a fundamental reaction in organic chemistry used to form a stable amide bond between a carboxylic acid and an amine hepatochem.comsynplechem.com. This reaction is the most common method for attaching amine-containing ligands to SiR-COOH hepatochem.com. Generally, the carboxylic acid group of SiR-COOH needs to be activated to enhance its reactivity towards the amine nucleophile hepatochem.comsynplechem.com.

The process typically involves two steps:

Activation of the Carboxylic Acid: The carboxylate group of SiR-COOH reacts with a coupling reagent to form a reactive intermediate. Various coupling reagents can be employed for this activation, including carbodiimides (such as DCC or DIC), aminium/uronium salts, phosphonium (B103445) salts, and active esters hepatochem.comsynplechem.com.

Nucleophilic Attack by the Amine: The amine-containing ligand then attacks the activated carboxylic acid intermediate, leading to the formation of a stable amide bond and the release of a byproduct from the coupling reagent hepatochem.comsynplechem.com.

While direct reaction of the activated carboxylic acid with the amine in a single pot is possible, a two-step approach involving the isolation of an activated "trapped" carboxylic acid intermediate before reaction with the amine is also common hepatochem.com. Careful selection of coupling conditions is crucial to minimize side reactions, particularly when dealing with complex substrates or amino acids hepatochem.com.

Utilization of Activated SiR-COOH Esters (e.g., N-Hydroxysuccinimide Esters) in Bioconjugation

Activated esters of SiR-COOH, particularly N-hydroxysuccinimide (NHS) esters, are widely utilized in bioconjugation reactions thermofisher.comspirochrome.com. NHS esters are highly reactive towards primary amines, which are abundant in biomolecules such as proteins (at the N-terminus and lysine (B10760008) residues) thermofisher.com.

The formation of SiR-NHS ester typically involves the reaction of SiR-COOH with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) thermofisher.com. The resulting SiR-NHS ester contains a reactive group that readily reacts with primary amines under slightly alkaline conditions, forming a stable amide bond and releasing N-hydroxysuccinimide thermofisher.comspirochrome.com.

This method is particularly valuable for preparing custom SiR probes conjugated to amine-bearing ligands such as antibodies, drugs, proteins, or nucleic acids spirochrome.comspirochrome.com. The reaction is efficient and allows for the creation of stable covalent conjugates spirochrome.com.

Diversification of Functional Groups for Orthogonal Labeling Strategies

Beyond the carboxylic acid handle in SiR-COOH, diversification of functional groups on the SiR core allows for orthogonal labeling strategies. Orthogonal labeling involves the use of multiple, highly selective chemical reactions that can be performed simultaneously or sequentially without interfering with each other acs.org. This is crucial for labeling different targets within a complex biological system with distinct probes mdpi.com.

While SiR-COOH provides the carboxylic acid for amide coupling, other SiR derivatives incorporate different functional groups. Examples include SiR-Maleimide, which reacts with thiols, SiR-BCN (Bicyclononyne), and SiR-azide spirochrome.comspirochrome.com. These different functional groups enable various bioconjugation chemistries, such as Michael addition (with maleimides) or click chemistry (with azides and alkynes/BCN) acs.orgacs.orgresearchgate.net.

Mechanistic Elucidation of Sir Cooh Fluorogenic Properties

Conformational Dynamics of Spirolactone-Zwitterion Equilibrium

SiR-COOH exists in a reversible equilibrium between two primary forms: a closed, non-fluorescent spirolactone and an open, fluorescent zwitterion cytoskeleton.comnih.gov. This equilibrium is a key determinant of its fluorogenic behavior. In aqueous solutions, the spirolactone form is generally favored, leading to low background fluorescence nih.govresearchgate.net.

Intramolecular Cyclization and Opening Mechanisms

The interconversion between the spirolactone and zwitterionic forms involves an intramolecular cyclization reaction rsc.orgnih.gov. In the spirolactone form, the carboxylic acid group on the pendant phenyl ring undergoes a nucleophilic attack on the central carbon of the xanthene core, forming a stable, non-fluorescent ring structure rsc.org. This closed form is often favored in polar protic solvents like water due to solvation effects that stabilize the uncharged molecule nih.govresearchgate.net.

Conversely, the opening of the spirolactone ring to the fluorescent zwitterionic form involves the cleavage of this intramolecular bond cytoskeleton.com. This process is influenced by the surrounding environment and can be promoted by factors such as changes in polarity or interaction with a binding partner nih.govresearchgate.net. The zwitterionic form possesses a delocalized π-system across the xanthene core, enabling efficient absorption and emission of light cytoskeleton.com.

Environmental Modulators of the Equilibrium (e.g., Polarity, Solvent Effects)

The spirolactone-zwitterion equilibrium of SiR dyes, including SiR-COOH, is highly sensitive to the environment, particularly solvent polarity researchgate.netnih.govnih.gov. In solvents with low dielectric constants, the non-fluorescent spirolactone form is predominant researchgate.net. As the solvent polarity increases (higher dielectric constant), the equilibrium shifts towards the fluorescent zwitterionic form nih.gov. This is because the zwitterionic form, with its separated charges, is better solvated and stabilized in polar environments nih.govnih.gov.

Studies using dioxane-water mixtures have shown that SiR-carboxyl exists predominantly as the spirolactone in mixtures with a dielectric constant less than 30 researchgate.net. The polarity-dependent fluorogenicity of SiR dyes means that non-specific adsorption onto apolar surfaces can keep the molecules in their dark state rsc.org.

Data on the influence of solvent polarity on the spirolactone-zwitterion equilibrium can be represented as the dielectric constant at which the absorbance (or extinction) of the dye is half of its maximal value across a range of solvent polarities (D0.5) nih.govrsc.org. A higher D0.5 indicates a greater propensity for the spirolactone form rsc.org.

Protein-Binding Induced Fluorescence Enhancement in SiR-COOH Conjugates

SiR-COOH is often conjugated to targeting ligands, such as small molecules, peptides, or proteins, to create probes that specifically label biological structures spirochrome.comcytoskeleton.comspirochrome.com. A key feature of these conjugates is the significant enhancement of fluorescence that occurs upon binding to their target protein cytoskeleton.com. This protein-binding induced fluorescence enhancement (PIFE) is a crucial aspect of their utility in live-cell imaging nih.govnih.gov.

Biophysical Principles of Target-Dependent Fluorescence Activation

The fluorescence activation of SiR-COOH conjugates upon protein binding is a result of the shift in the spirolactone-zwitterion equilibrium towards the fluorescent open form when the probe interacts with its target cytoskeleton.comnih.gov. In the unbound state, especially in aqueous environments, the spirolactone form is favored, resulting in low fluorescence nih.gov. Upon binding to a protein, the local environment around the SiR-COOH moiety changes. The protein binding site often provides a less polar or more constrained environment compared to the bulk aqueous solution nih.govtheaic.org.

This change in microenvironment within the protein binding pocket stabilizes the fluorescent zwitterionic form, shifting the equilibrium and leading to a significant increase in fluorescence intensity cytoskeleton.comnih.govtheaic.org. The fluorescence enhancement can be substantial, with reported values of up to 100-fold from the unbound to bound state cytoskeleton.com. This target-dependent activation allows for wash-free imaging, as unbound probes remain largely non-fluorescent, minimizing background signal rsc.orgbiorxiv.org. The protein binding effectively sequesters the dye in a state that favors fluorescence nih.gov.

Role of Hydrophobic Interactions in Fluorescence Turn-On

Hydrophobic interactions play a significant role in the binding of SiR-COOH conjugates to their target proteins and the subsequent fluorescence turn-on theaic.orgnih.gov. Protein binding pockets often contain hydrophobic regions rsc.org. When the SiR-COOH or its conjugated ligand binds to these hydrophobic domains, the dye is effectively moved from a polar aqueous environment to a less polar, more hydrophobic environment within the protein theaic.orgmdpi.com.

This change in local polarity favors the open, fluorescent zwitterionic form of SiR-COOH, as the hydrophobic environment destabilizes the charged zwitterion less than the polar water does theaic.orgmdpi.com. The rigid environment provided by the protein binding pocket can also reduce the degrees of freedom of the encapsulated fluorophore, hindering non-radiative energy loss and thus increasing fluorescence intensity theaic.org. Strong van der Waals and hydrophobic interactions have been attributed to the high binding affinity and turn-on fluorescence response observed in some protein-fluorophore complexes theaic.org.

Influence of Structural Substituents on Fluorogenic Response (e.g., Neighboring Group Effect)

The fluorogenic properties of SiR dyes, including the spirolactone-zwitterion equilibrium and the magnitude of fluorescence enhancement, can be influenced by structural modifications and the presence of neighboring groups rsc.orgrsc.orgresearchgate.net. The position and electronic nature of substituents on the SiR core or the pendant phenyl ring can affect the propensity for spirolactonization and the sensitivity to environmental changes rsc.orgrsc.org.

For instance, the introduction of electron-withdrawing substituents can favor lactone ring formation rsc.org. The position of a carboxylic acid substituent on the phenyl ring has been shown to significantly impact the spirolactone-zwitterion equilibrium through a neighboring group effect (NGE) rsc.orgresearchgate.net. The NGE arises from the influence of nearby functional groups, such as a carboxamide group adjacent to a carboxyl group, which can affect the equilibrium through steric, electrostatic, or hydrogen bonding interactions rsc.org.

Studies comparing different isomers of carboxyrhodamines have demonstrated that the position of the carboxyl group influences the D0.5 value, indicating a modulation of the spirolactone-zwitterion equilibrium rsc.org. For example, the D0.5 of 4-SiR-COOH was found to be significantly higher than that of its 5'- and 6'-isomers, suggesting a greater preference for the spirolactone form in the 4'-isomer due to the NGE rsc.org. This effect can be exploited to tune the cell permeability and background fluorescence of SiR-based probes rsc.orgbiorxiv.org.

The fluorogenicity, or the fold increase in fluorescence upon binding or reaction, can also be affected by structural modifications biorxiv.orgrsc.org. Different N-alkylation patterns on the rhodamine core can alter spectral characteristics and brightness rsc.org. The design of the linker connecting the SiR dye to a targeting ligand can also influence the probe's behavior in aqueous media and its fluorescence enhancement upon binding nih.gov.

Other Photophysical Mechanisms Affecting SiR-COOH Fluorescence (e.g., Photoinduced Electron Transfer)

While the lactone-zwitterion equilibrium is the primary mechanism governing the inherent fluorogenicity of SiR-COOH, other photophysical processes can influence the fluorescence of Silicon Rhodamine dyes, including Photoinduced Electron Transfer (PET). PET is a well-established fluorescence quenching mechanism that involves the transfer of an electron between an excited fluorophore and a nearby electron-donating or electron-accepting group. rsc.orgnih.govresearchgate.netacs.orgacs.orgresearchgate.netresearchgate.netacs.orgrsc.org

In a PET-based system, the fluorescence of the dye is quenched when an appropriately positioned functional group can transfer an electron to or accept an electron from the excited state of the fluorophore. researchgate.netacs.org This process provides a non-radiative pathway for the excited state to return to the ground state, thus reducing fluorescence emission. The quenching is reversible and depends on the redox state or proximity of the PET-active group. researchgate.netresearchgate.net

Although SiR-COOH's intrinsic fluorogenicity is primarily due to the lactone-zwitterion equilibrium, the Silicon Rhodamine scaffold is amenable to modifications that introduce PET-based fluorescence modulation. For instance, SiR derivatives have been designed where a sensing group, acting as a PET quencher, is attached to the fluorophore. rsc.orgresearchgate.netacs.org The fluorescence of such probes is quenched when the sensing group is in its electron-donating state. Upon interaction with a specific analyte, the electronic properties of the sensing group change (e.g., through protonation or a chemical reaction), reducing its ability to participate in PET and thereby restoring the fluorescence of the SiR moiety. rsc.orgresearchgate.netresearchgate.net

This demonstrates that while not the core mechanism for the fluorogenicity of the base SiR-COOH structure, PET is a relevant photophysical process in the context of Silicon Rhodamine dyes and can be engineered into SiR-based probes to achieve fluorescence switching in response to specific stimuli, distinct from the conformational changes driving the lactone-zwitterion equilibrium. rsc.orgresearchgate.netacs.org

Table 2: Comparison of Fluorogenic Mechanisms in SiR Dyes

| Mechanism | Description | Relevance to SiR-COOH |

| Lactone-Zwitterion Equilibrium | Reversible interconversion between non-fluorescent closed and fluorescent open forms. Favored by environmental changes or target binding. | Primary mechanism for SiR-COOH fluorogenicity. acs.orgnih.govcytoskeleton.comacs.orgresearchgate.netbiorxiv.org |

| Photoinduced Electron Transfer (PET) | Electron transfer between excited fluorophore and a nearby group, causing quenching. Can be relieved by changes in the group's electronic state. | Not the primary mechanism for SiR-COOH itself, but applicable to modified SiR probes for fluorescence modulation. rsc.orgresearchgate.netacs.org |

Rational Design and Optimization Principles for Sir Cooh Based Probes

Engineering for Improved Biocompatibility and Cellular Uptake

A primary challenge in probe development is ensuring that the molecule can efficiently enter living cells and interact specifically with its target without causing cellular perturbation. For SiR-COOH-based probes, this involves modifications that enhance cell permeability and minimize off-target interactions.

The inherent negative charge of the carboxyl group in SiR-COOH can limit its ability to passively diffuse across the lipid bilayer of the cell membrane. nih.gov Therefore, a key design principle is to mask or modify this charge to favor the formation of the more permeable, neutral spirolactone.

Controlling Spirolactonization: The equilibrium between the cell-permeable spirolactone and the fluorescent zwitterion is a critical factor. For many rhodamine dyes, this equilibrium disfavors the spirolactone form, resulting in poor cell permeability. biorxiv.org A successful strategy involves chemically modifying the fluorophore to stabilize the spirolactone. For instance, converting the carboxylic acid into an electron-deficient amide can increase the propensity to form the non-fluorescent, permeable state without altering the fundamental spectroscopic properties of the dye. biorxiv.orgnih.gov Upon target binding within the cell, the equilibrium shifts, leading to a significant increase in fluorescence. biorxiv.org

The Neighbouring Group Effect: Research has shown that the strategic placement of chemical groups can influence the properties of rhodamine-based probes. Positioning an amide group adjacent to the carboxyl group can dramatically increase cell permeability. This "neighbouring group effect" enhances spirolactonization, stabilizing the fluorophore in its hydrophobic, membrane-permeant state. nih.gov This effect is particularly beneficial for more hydrophilic dyes, though it must be carefully balanced, as excessive hydrophobicity can lead to aggregation and reduced target binding. nih.gov For SiR-based probes, a delicate balance is necessary to achieve ideal performance. nih.gov

| Strategy | Mechanism | Outcome on Permeability | Reference |

| Conversion of -COOH to Electron-Deficient Amide | Favors the formation of the neutral, non-fluorescent spirolactone form. | Significant increase | biorxiv.orgnih.gov |

| Neighbouring Group Effect | An adjacent amide group stabilizes the hydrophobic spirolactone configuration. | Dramatic increase | nih.gov |

| Charge Masking | Neutralizing the negative charge of the carboxylic acid reduces electrostatic repulsion from the cell membrane. | Increase | nih.gov |

This table summarizes key strategies for enhancing the cell permeability of probes derived from SiR-COOH.

High-contrast imaging requires that the fluorescent signal originates overwhelmingly from the target of interest, with minimal background from unbound probes or non-specific binding to other cellular components.

Fluorogenic by Design: The spirolactone-zwitterion equilibrium is the primary mechanism for minimizing background fluorescence in SiR probes. Unbound probes predominantly exist in the "dark" spirolactone state, only becoming brightly fluorescent upon binding their target. cytoskeleton.com This fluorogenic activation can result in a fluorescence amplification of over 100-fold, ensuring a high signal-to-background ratio. cytoskeleton.com

Reducing Hydrophobic and Electrostatic Interactions: Non-specific binding is often driven by hydrophobic or charge-based interactions between the probe and cellular structures like membranes. nicoyalife.com Strategies to mitigate this include:

Addition of Surfactants: In experimental buffers, low concentrations of non-ionic surfactants, such as Tween 20, can disrupt non-specific hydrophobic interactions. nicoyalife.comtechnologynetworks.com

Optimizing Ionic Strength: Increasing the salt concentration (e.g., with NaCl) in the buffer can create a shielding effect that reduces non-specific electrostatic interactions. nicoyalife.comtechnologynetworks.com

Blocking Agents: The addition of blocking proteins like Bovine Serum Albumin (BSA) can help prevent the probe from adhering to surfaces and non-target proteins. nicoyalife.comaatbio.com

Hydrophilic Linkers: Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG) chains, can improve the solubility of the probe and reduce non-specific binding driven by hydrophobicity. researchgate.net

Impact of Linker Chemistry on Probe Performance and Specificity

The linker is the chemical bridge that connects the SiR-COOH fluorophore to its targeting ligand. symeres.com Far from being a passive spacer, the linker's chemical composition, length, and flexibility are critical determinants of the final probe's performance, influencing its solubility, stability, and ability to bind its target. symeres.com

The rational design of the linker is crucial for optimizing probe function. Linkers can be broadly categorized as non-cleavable or cleavable.

Non-Cleavable Linkers: These form a stable connection between the dye and the ligand. Their design focuses on optimizing length and flexibility to ensure that the fluorophore does not sterically hinder the ligand from binding its target. Varying the length and polarity of the linker can fine-tune the probe's physicochemical properties. symeres.com

Cleavable Linkers: These linkers are designed to be broken by a specific trigger within the cell, such as enzymes or changes in pH. symeres.com This allows for more complex probe designs. For example, a novel SiR-based tubulin probe was developed using a biocompatible, cleavable linker containing a sulfonium (B1226848) center. researchgate.net This design allowed the targeting portion of the probe to be washed out of the cells after it had covalently labeled the tubulin, minimizing any potential disruption of tubulin function by the ligand. researchgate.net

| Linker Type | Key Feature | Example Application | Reference |

| Non-Cleavable | Stable covalent bond | Probes where continuous targeting is desired. | symeres.com |

| Cleavable (e.g., Sulfonium-based) | Breaks in response to a specific cellular trigger. | Covalent labeling of a target, followed by washout of the targeting ligand to reduce functional disruption. | researchgate.net |

| PEG-based | Hydrophilic, flexible | Increasing probe solubility and reducing non-specific binding. | researchgate.net |

This table provides examples of different linker chemistries used in the design of SiR-COOH-based probes and their impact on performance.

The linker can influence where a probe accumulates within a cell. By tuning the linker's properties, such as its charge and hydrophobicity, it is possible to direct a probe towards or away from certain organelles. For instance, a highly hydrophobic linker might promote association with lipid membranes, whereas a charged linker could influence interactions with the nucleus or mitochondria. This adds another layer of control to probe design, allowing for the development of probes with enhanced specificity for subcellular compartments.

Structure-Activity Relationships in SiR-COOH Derived Probes

The analysis of structure-activity relationships (SAR) is a fundamental process in medicinal chemistry and probe development. wikipedia.org It involves systematically modifying the chemical structure of a compound and evaluating how these changes affect its biological activity, such as target binding, cell permeability, or fluorescence. wikipedia.orgdrugdesign.org

For SiR-COOH derived probes, SAR studies explore modifications to three main components: the SiR fluorophore core, the carboxylic acid functional group, and the attached linker/ligand. Even minor modifications to the probe's structure can lead to significant changes in its cellular behavior. nih.gov

Fluorophore Core Modifications: Changes to the core SiR structure can modulate its photophysical properties, but more often, modifications are aimed at influencing the spirolactone-zwitterion equilibrium to enhance permeability and fluorogenicity, as discussed in section 4.1.1.

Carboxylic Acid Group: The carboxylic acid is the primary attachment point for the linker and ligand. SAR studies have shown that this group is critical. Esterification of the carboxylic acid, for example, can lead to a complete loss of biological activity in some contexts, indicating its potential involvement in crucial hydrogen bonding or electrostatic interactions. drugdesign.org In the case of SiR-COOH itself, the negatively charged carboxylate is known to impede cell entry. nih.gov

Linker and Ligand Modifications: As demonstrated in the development of various molecular probes, altering the linker can have profound effects. Substituting a simple glycinamide (B1583983) linker with a more constrained proline-based linker, for instance, has been shown to improve the inhibitory activity and selectivity of certain small molecule inhibitors. nih.gov In SiR-based probes, the introduction of even a short chemical spacer between the fluorophore and the targeting ligand can dramatically reconstitute target binding that was lost due to steric hindrance. nih.gov

| Modification | Component Modified | Observed Effect | Reference |

| Conversion of -COOH to an amide | SiR-COOH functional group | Enhances cell permeability by favoring spirolactone formation. | biorxiv.orgnih.gov |

| Introduction of a short spacer | Linker | Can restore target binding affinity lost due to steric hindrance from the fluorophore. | nih.gov |

| Changing linker stereochemistry (e.g., (R) vs (S)-configuration) | Linker | Can significantly improve inhibitory activity and selectivity. | nih.gov |

| Replacing aromatic rings with heterocycles | Targeting Ligand | Can greatly reduce binding activity, indicating the importance of the aromatic system. | nih.gov |

This table illustrates key structure-activity relationships observed in the optimization of SiR-COOH derived probes and related small molecules.

Influence of Carboxylic Acid Position on Probe Efficacy

The precise placement of the carboxylic acid group on the rhodamine scaffold is a crucial determinant of the final probe's biological performance. While SiR-COOH is commonly available as the 6-carboxy isomer, research into other carboxyrhodamine regioisomers reveals significant impacts on probe properties. spirochrome.combiorxiv.org

| Isomer Position | Observed Effect on Probe Properties | Reference |

| 4'-Carboxy | Increased hydrophobicity, leading to enhanced cell permeability. | biorxiv.org |

| 5'-Carboxy | Lower hydrophobicity compared to the 4'-isomer. | biorxiv.org |

| 6'-Carboxy | Lower hydrophobicity compared to the 4'-isomer. | biorxiv.org |

Rational Modification of Fluorophore and Ligand Components

Beyond the position of the carboxylic acid, the rational modification of both the SiR fluorophore core and the attached ligand is fundamental to optimizing probe function.

Fluorophore Modification:

The core structure of SiR itself can be chemically altered to fine-tune its photophysical properties. A key site for modification is the bridging silicon atom. nih.govrsc.org Replacing the traditional dimethyl silyl (B83357) group with other silyl functionalities can lead to significant improvements in dye performance. nih.govrsc.org These modifications can result in brighter fluorophores and further red-shifting of the absorption and emission spectra, which is advantageous for in vivo imaging due to reduced autofluorescence and deeper tissue penetration. nih.govrsc.org

Furthermore, the equilibrium between the fluorescent zwitterionic form and the non-fluorescent, cell-permeable spirolactone form of rhodamines can be systematically tuned. researchgate.net By converting the ortho-carboxy group into various electron-deficient amides and sulfonamides, the propensity for spirocyclization can be precisely controlled. researchgate.net This allows for the tailored development of probes that are either highly fluorogenic (switching on fluorescence upon binding to their target) for no-wash live-cell imaging or possess spontaneous blinking characteristics suitable for advanced super-resolution microscopy techniques. researchgate.net

Ligand and Linker Modification:

The choice of ligand conjugated to the SiR-COOH is dictated by the biological target of interest. The carboxylic acid group is typically activated, for example, as an N-hydroxysuccinimide (NHS) ester, to facilitate covalent linkage with amine groups on the targeting molecule. thermofisher.com The nature of the ligand is paramount for the probe's specificity.

| Modification Target | Strategy | Outcome | Reference |

| Bridging Silicon Atom | Functionalization with different silyl groups. | Brighter dyes, red-shifted spectra. | nih.govrsc.org |

| Ortho-Carboxy Moiety | Conversion to amides/sulfonamides. | Precise tuning of spirocyclization for fluorogenicity or blinking. | researchgate.net |

| Linker/Spacer | Introduction between SiR-COOH and ligand. | Reduces steric hindrance, can improve target binding. | nih.gov |

| Overall Charge | Modification of ligand and/or fluorophore. | Influences cell permeability and subcellular localization. | nih.gov |

Development of Multispectral and Multi-Functional SiR-COOH Probes

The versatility of the SiR-COOH scaffold extends to the development of probes capable of multispectral imaging and multifunctional applications, such as theranostics.

Multispectral Probes:

By creating a palette of SiR derivatives with distinct spectral properties, it is possible to design probes for simultaneous imaging of multiple targets within a single biological system. This can be achieved by modifying the core structure of the SiR fluorophore to produce variants that absorb and emit at different near-infrared wavelengths. researchgate.net When combined with advanced imaging systems capable of differentiating between these spectrally similar fluorophores, these probes enable the visualization of complex biological processes involving several components. researchgate.net

Multi-Functional Probes:

A significant frontier in probe development is the creation of theranostic agents, which combine diagnostic imaging with therapeutic action in a single molecule. nih.govmdpi.com The SiR-COOH platform is well-suited for this purpose. The carboxylic acid handle allows for the conjugation of not only a targeting ligand but also a therapeutic agent. nih.gov For example, a probe could be designed to include a tumor-targeting moiety, the SiR fluorophore for near-infrared imaging, and a cytotoxic drug for cancer therapy. mdpi.comnih.gov Such multifunctional probes offer the potential to monitor the delivery and accumulation of the therapeutic agent at the target site in real-time, providing invaluable information for personalized medicine. nih.gov The development of these sophisticated constructs relies on modular platforms that allow for the facile and controlled attachment of each functional component. nih.gov

Advanced Imaging Methodologies Employing Sir Cooh Conjugates

Super-Resolution Microscopy Techniques

Super-resolution microscopy techniques overcome the diffraction limit of conventional light microscopy, enabling imaging of cellular structures with nanoscale resolution cytoskeleton.commicroscopyu.com. SiR-COOH conjugates are well-suited for several of these techniques due to their photostability, brightness, and far-red emission which is compatible with commonly used lasers cytoskeleton.comspirochrome.comcytoskeleton.com.

Stimulated Emission Depletion (STED) Microscopy for Nanoscale Imaging

STED microscopy achieves super-resolution by using a second, red-shifted laser (the STED laser) to de-excite fluorophores in the periphery of the excitation spot, leaving only a small central area where fluorophores can fluoresce cytoskeleton.commicroscopyu.com. SiR-based probes, including those derived from SiR-COOH, are highly compatible with STED microscopy, particularly with 775 nm depletion lasers cytoskeleton.comscispace.comsemanticscholar.orgnih.gov. This compatibility allows for high-resolution visualization of subcellular structures like actin filaments and microtubules in living cells cytoskeleton.commpg.de. For instance, STED microscopy using SiR-tubulin has revealed the ninefold symmetry of centrosomes with high detail mpg.de. SiR-actin has also been used to visualize periodic actin structures in neurons that were not visible with conventional markers mpg.de. The combination of STED and SiR probes enables detailed visualization and physical characterization of subcellular structures in living cells cytoskeleton.com.

Research findings highlight the effectiveness of SiR-COOH derivatives in achieving high resolution in STED microscopy. Studies have reported achieving optical resolutions as high as 29 ± 11 nm in living cells using optimized SiR-based probes targeting microtubules nih.gov. This resolution is comparable to or surpasses resolutions previously only attainable with electron microscopy for certain structures nih.govrsc.org.

Table 1: SiR Conjugates in STED Microscopy

| Conjugate (Example) | Biological Target | Achieved Resolution (Live Cells) | STED Laser Wavelength | Reference |

| SiR-tubulin | Microtubules | ~29-35 nm | 775 nm | cytoskeleton.commpg.descispace.comnih.gov |

| SiR-actin | Actin filaments | Not explicitly quantified in snippets, but used for super-resolution | 775 nm | cytoskeleton.commpg.de |

| SiR-CTX | Tubulin | ~29-35 nm | 775 nm | nih.govrsc.org |

Structured Illumination Microscopy (SIM) for High-Resolution Live-Cell Studies

SIM is another super-resolution technique that uses patterned illumination to create moiré fringes containing high-resolution information, which is then computationally reconstructed to produce a super-resolution image microscopyu.com. SiR-COOH conjugates are compatible with SIM, allowing for high-resolution imaging of cellular structures in live cells spirochrome.comscispace.comscispace.commorressier.com. SIM is particularly valuable for live-cell studies due to its relatively lower illumination intensity compared to some other super-resolution methods, which can reduce phototoxicity microscopyu.com. SiR probes' photostability and far-red emission are advantageous for SIM, enabling longer imaging times and deeper penetration into tissues cytoskeleton.comspirochrome.cominvivochem.com.

Research has demonstrated the use of SiR-based probes in SIM for visualizing the cytoskeleton and other cellular components with enhanced resolution in living cells scispace.comresearchgate.net.

Stochastic Optical Reconstruction Microscopy (STORM) and Ground State Depletion Imaging (GSDIM)

STORM and GSDIM are single-molecule localization microscopy techniques that achieve super-resolution by temporally separating the fluorescence of individual molecules microscopyu.com. This is typically achieved by cycling fluorophores between a fluorescent "ON" state and a non-fluorescent "OFF" state microscopyu.com. By localizing the position of single molecules in consecutive frames and then reconstructing the image, a super-resolution image is generated microscopyu.com. While some SiR derivatives are suitable for GSDIM/STORM on fixed cells, the high light intensities typically used in these techniques can lead to phototoxicity in live cells when using certain SiR probes cytoskeleton.comepfl.ch. However, SiR-carboxyl derivatives have been specifically noted as being superior probes for live-cell GSDIM/STORM compared to other options epfl.ch. The fluorogenic nature of SiR probes, where fluorescence increases upon target binding, can be beneficial for SMLM techniques by reducing background noise rsc.orgepfl.chresearchgate.net.

Research indicates that SiR-SNAP, a conjugate utilizing a SiR derivative, has shown no significant background signal in various fluorescence imaging applications, including GSDIM and STORM rsc.orgresearchgate.net.

Live-Cell Imaging Protocols and Considerations

The development of cell-permeable and fluorogenic SiR-COOH conjugates has significantly advanced live-cell imaging capabilities cytoskeleton.comrsc.orgresearchgate.netmpg.de. These probes allow for the visualization of dynamic biological processes in their native environment without the need for fixation, which can introduce artifacts cytoskeleton.comresearchgate.net.

Strategies for Long-Term Imaging and Photostability

Long-term live-cell imaging requires fluorescent probes that are not only bright and specific but also exhibit high photostability and minimal phototoxicity cytoskeleton.comrsc.orgresearchgate.netacs.org. SiR fluorophores, including those derived from SiR-COOH, possess inherent high photostability in the far-red spectrum, which is advantageous for reducing photodamage to cells during extended imaging sessions cytoskeleton.comspirochrome.comrsc.orgmpg.de. Their excitation and emission in the far-red to near-infrared range also minimize interference from cellular autofluorescence cytoskeleton.comrsc.org.

Real-time Monitoring of Dynamic Biological Processes

The cell permeability and fluorogenic nature of SiR-COOH conjugates make them particularly suitable for real-time monitoring of dynamic biological processes in living cells and tissues cytoskeleton.comrsc.orgresearchgate.netmpg.de. By conjugating SiR-COOH to ligands that target specific proteins or cellular structures involved in dynamic events, researchers can visualize these processes with high specificity and minimal background cytoskeleton.comrsc.orgepfl.chresearchgate.net. Examples include imaging the dynamics of the cytoskeleton (actin and tubulin) during processes like cell division, migration, and changes in cell morphology cytoskeleton.commpg.de.

SiR-COOH has also been used to create conjugates for tracking the localization of small molecules, such as drug candidates, within cells invivochem.commedchemexpress.cnnih.govnih.gov. For instance, an Ibrutinib-SiR-COOH conjugate was developed to image the localization of the Bruton's tyrosine kinase (Btk) inhibitor Ibrutinib in live cells, demonstrating selective binding to Btk and enabling the monitoring of drug occupancy nih.gov. This highlights the utility of SiR-COOH conjugates in pharmacological studies and real-time monitoring of drug-target interactions in living systems nih.gov.

Table 2: SiR-COOH Conjugates in Live-Cell Imaging Applications

| Conjugate (Example) | Biological Target / Application | Key Advantage(s) for Live Imaging | Reference |

| SiR-actin | Actin filaments | Cell permeability, fluorogenic, low toxicity, photostable | cytoskeleton.commpg.decytoskeleton.com |

| SiR-tubulin | Microtubules | Cell permeability, fluorogenic, low toxicity, photostable | cytoskeleton.commpg.decytoskeleton.com |

| SiR-DNA | Nuclear DNA | Cell permeability, fluorogenic, specific labeling | cytoskeleton.comspirochrome.com |

| Ibrutinib-SiR-COOH | Bruton's tyrosine kinase (Btk) | Cell permeability, selective binding, real-time tracking | nih.gov |

| SiR-Lysosome | Lysosomes | Cell permeability, specific labeling | cytoskeleton.com |

Integration of SiR-COOH Probes with Multimodal Imaging Platforms

The integration of SiR-COOH-based fluorescent probes with other imaging modalities offers a powerful approach to overcome the limitations of single-modality imaging, providing complementary spatial, temporal, and functional information. While fluorescence imaging offers high sensitivity and resolution, particularly at the cellular and subcellular levels, its tissue penetration depth is limited. Combining fluorescence with techniques such as Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), or Magnetic Resonance Imaging (MRI) allows for broader anatomical coverage, quantitative assessment, and deeper tissue imaging, alongside the specific molecular information provided by the fluorescent probe.

SiR-COOH's carboxylic acid group facilitates its conjugation to a variety of molecules, including targeting ligands, peptides, antibodies, and small molecules spirochrome.comspirochrome.com. This allows for the creation of multimodal probes where the SiR fluorophore is combined with a radioisotope chelator for PET/SPECT imaging or a contrast agent for MRI.

Research has explored the development of radiolabeled silicon-rhodamines for bimodal PET/SPECT-NIR imaging nih.govmdpi.com. By incorporating radioisotopes such as fluorine-18 (B77423) or iodine-123 onto SiR derivatives, researchers have created probes that can be detected by both nuclear imaging (PET/SPECT) and optical imaging (NIR fluorescence). These probes are being investigated for applications such as imaging-guided oncological surgery, where the sensitivity and quantitative capabilities of PET/SPECT can be combined with the high resolution and real-time guidance of optical imaging nih.govmdpi.com.

For example, studies have synthesized radiofluorinated and radioiodinated SiR derivatives, demonstrating their potential as multimodal imaging agents. The optical properties of these radiolabeled SiRs, such as absorption and emission maxima, remain in the far-red to NIR region, suitable for in vivo imaging nih.govmdpi.com.

Another area of integration involves combining fluorescence microscopy with MRI. While direct conjugation of SiR-COOH to standard MRI contrast agents like gadolinium might be explored, the literature specifically highlights the combination of NIR fluorophores with Gd-chelating MR probes for multimodal imaging, such as imaging the migration of labeled cells nih.gov. Although not exclusively focused on SiR-COOH, this demonstrates the principle of combining NIR fluorescence with MRI for enhanced imaging capabilities.

The development of SiR-COOH conjugates for multimodal imaging requires careful design to ensure that the conjugation of the SiR fluorophore to the second imaging modality component (radioisotope, contrast agent) does not compromise the targeting specificity, pharmacokinetic properties, or imaging performance of either component mdpi.com. The modular nature of conjugating to the carboxylic acid group of SiR-COOH provides flexibility in designing such complex multimodal probes.

Detailed research findings in this area often involve the synthesis and characterization of the multimodal probe, followed by in vitro and in vivo imaging studies to evaluate its performance. This includes assessing targeting specificity, signal intensity from both modalities, biodistribution, and clearance.

Below is a conceptual representation of how data from multimodal imaging using a SiR-COOH-based probe might be presented, integrating fluorescence and a hypothetical second modality signal in different tissue types or cellular compartments.

| Tissue/Compartment | Fluorescence Signal (Arbitrary Units) | PET Signal (%ID/g) | MRI Signal (Arbitrary Units) |

| Tumor | High | Moderate to High | Detectable |

| Muscle | Low | Low | Low |

| Organ A | Moderate | Moderate | Moderate |

| Organ B | Low | Low | Low |

Note: This table is illustrative and based on typical outcomes expected from targeted multimodal probes, not specific published data for a single SiR-COOH multimodal probe.

The integration of SiR-COOH probes with multimodal imaging platforms is an active area of research, aiming to leverage the strengths of different imaging techniques to provide a more comprehensive understanding of biological processes and improve diagnostic and therapeutic strategies.

Research Applications of Sir Cooh Conjugates in Biological Systems

Visualization and Analysis of Cytoskeletal Dynamics

The cytoskeleton, composed primarily of actin filaments and microtubules, is crucial for cell shape, movement, and intracellular transport. SiR-COOH conjugates have been developed to specifically label these dynamic structures, allowing researchers to study their organization and behavior in real-time.

Actin Filament Labeling and Imaging (e.g., SiR-Actin)

SiR-Actin is a conjugate of the SiR fluorophore and jasplakinolide, a natural product that binds to F-actin spirochrome.comresearchgate.net. This probe allows for the specific labeling of F-actin in live cells with high specificity and low background spirochrome.com. Key features of SiR-Actin include its far-red emission, cell permeability, fluorogenic nature (fluorescence increases significantly upon binding to actin), and compatibility with super-resolution microscopy techniques such as STED and SIM spirochrome.comcytoskeleton.comresearchgate.net.

SiR-Actin has been used to image various actin structures like stress fibers, the actin cortex, and the cytokinetic contractile ring in living cells over time synentec.com. It enables the visualization of dynamic changes in the cytoskeleton, such as those mediated by Rho/Ras GTPases cytoskeleton.com. Studies have shown that SiR-Actin can be used to analyze drug-induced changes in the cytoskeleton, for instance, observing and quantifying changes induced by cytochalasin D, an actin polymerization inhibitor synentec.com. While SiR-Actin is less toxic than its parent drug, concentrations above 100 nM can reduce cell proliferation rates in cultured HeLa cells, suggesting the need for careful concentration optimization in long-term imaging experiments where actin dynamics are critical spirochrome.comcytoskeleton.com. SiR-Actin can also stain F-actin in paraformaldehyde (PFA)-fixed cells as efficiently as phalloidin (B8060827) spirochrome.comcytoskeleton.com.

An example of data obtained using SiR-Actin involves the analysis of intensity changes upon treatment with cytochalasin D. The analysis showed that cytochalasin D-treated cells had a higher median SiR-Actin intensity compared to control cells (28 versus 12.9, background corrected - BC) synentec.com.

Microtubule Structure and Dynamics (e.g., SiR-Tubulin)

SiR-Tubulin is a conjugate of the SiR fluorophore and Docetaxel, a microtubule-stabilizing drug spirochrome.comresearchgate.net. This probe specifically labels microtubules in live cells with high specificity and low background, sharing the desirable properties of SiR-Actin, including far-red fluorescence, cell permeability, fluorogenicity (more than a tenfold increase in fluorescence intensity upon binding to microtubules in vitro), and suitability for super-resolution microscopy spirochrome.comresearchgate.net.

SiR-Tubulin is a popular alternative for labeling microtubules in hard-to-transfect cells nih.gov. It allows for monitoring microtubule dynamics via STED microscopy mpg.de. Studies using SiR-Tubulin have revealed detailed structures like the ninefold symmetry of the centrosome with high resolution in living cells researchgate.netmpg.de. Similar to SiR-Actin, SiR-Tubulin can affect microtubule dynamics at higher concentrations; concentrations above 100 nM led to an increase in mitotic duration in cultured HeLa cells, although it had little effect on interphase cells spirochrome.comcytoskeleton.com. For long-term imaging experiments where microtubule dynamics are critical, maintaining the SiR-Tubulin concentration at or below 100 nM is recommended spirochrome.comcytoskeleton.com. SiR-Tubulin labels microtubules in ethyleneglycol-bis-succinimidyl-succinate (EGS)-fixed cells, and selective labeling of centrosomal microtubules has been observed in PFA-fixed cells cytoskeleton.com.

Nucleic Acid Staining and Chromatin Organization Studies (e.g., SiR-DNA/Hoechst)

SiR-DNA, also known as SiR-Hoechst, is a far-red fluorescent probe for live-cell DNA staining spirochrome.com. It is a conjugate of silicon rhodamine and Hoechst, a widely used DNA-binding dye spirochrome.commdpi.com. SiR-Hoechst is cell-permeable and highly specific for DNA, making it suitable for fluorescence imaging of the nucleus and chromatin spirochrome.com.

A key advantage of SiR-Hoechst is its compatibility with STED super-resolution microscopy at standard wavelengths mdpi.com. Upon binding to DNA, SiR-Hoechst exhibits a significant increase in fluorescence intensity (50-fold at 670 nm) mdpi.com. While initially reported as minimally toxic, studies have shown that SiR-Hoechst can induce DNA damage responses and impair cell cycle progression at concentrations below 1 µM, highlighting the importance of using the lowest practicable concentration for live-cell imaging nih.govresearchgate.net. Despite this, SiR-DNA has been widely used in research covering topics such as mitosis, chromatin biology, and DNA damage response researchgate.net. SiR-Hoechst binding to DNA is significantly reduced (approximately 1000-fold) compared to the parent Hoechst compound, contributing to minimal cytotoxicity at lower concentrations mdpi.com.

SiR-Hoechst has been used in combined staining applications, for example, with SiR-Actin, to simultaneously visualize DNA and the actin cytoskeleton synentec.com. Analysis using SiR-Hoechst allows for the detection and measurement of nuclear areas synentec.com.

Targeted Protein Labeling and Functional Interrogation

SiR-COOH can be conjugated to ligands that specifically target proteins, enabling their visualization, tracking, and functional study in living cells. This approach is particularly powerful when combined with genetic or ligand-directed targeting strategies.

Application with Genetically Encoded Tagging Systems (e.g., SNAP-tag, HaloTag, CLIP-tag)

Genetically encoded self-labeling protein tags like SNAP-tag, HaloTag, and CLIP-tag allow researchers to fuse a tag to a protein of interest (POI) and then covalently label the fusion protein with a synthetic probe conjugated to a tag-specific ligand neb-online.deneb.compromega.combiosyn.combitesizebio.comwikipedia.org. SiR-COOH can be used to create fluorescent ligands for these systems, enabling far-red imaging of tagged proteins.

SNAP-tag: The SNAP-tag is a modified human O6-alkylguanine-DNA-alkyltransferase (hAGT) that reacts specifically and rapidly with benzylguanine (BG) derivatives, forming a covalent bond neb-online.deneb.combiosyn.comnih.govnih.gov. SiR-conjugated BG derivatives (e.g., SiR-BG) can be used to label SNAP-tag fusion proteins, allowing for their visualization in live or fixed cells neb-online.deneb.comnih.govnih.gov. This system enables the determination of protein localization and can be used for applications like tracking protein trafficking neb.compromega.com. Cell-impermeable SNAP-tag substrates can be used to selectively label proteins on the cell surface neb.comnih.gov.

HaloTag: The HaloTag is a 33 kDa protein derived from a bacterial enzyme that covalently binds to synthetic ligands containing a chloroalkane linker cytoskeleton.compromega.comwikipedia.orgacs.orgabberior.rocks. SiR-conjugated chloroalkane derivatives (e.g., SiR-Halo or SiR-CA) are used to label HaloTag fusion proteins cytoskeleton.comacs.org. HaloTag labeling is specific and forms a stable covalent bond, suitable for imaging in both live and fixed cells under stringent conditions promega.comabberior.rockspromega.com. SiR-Halo has been recommended for single-color imaging of SiR-based dyes due to its brightness and photostability ptglab.com. HaloTag ligands, including those conjugated to SiR, can be cell-permeable or impermeable, allowing for labeling of intracellular or cell surface proteins promega.compromega.com.

CLIP-tag: The CLIP-tag is a modified version of the SNAP-tag engineered to react specifically with benzylcytosine (BC) derivatives neb-online.deneb.combitesizebio.comnih.govneb.com. SiR-conjugated BC derivatives can be used to label CLIP-tag fusion proteins. The CLIP-tag system is often used in conjunction with the SNAP-tag for simultaneous, orthogonal labeling of two different proteins in the same cells with different fluorophores neb-online.deneb.combitesizebio.comnih.govneb.com.

These tagging systems, when combined with SiR conjugates, offer advantages over fluorescent proteins, including superior photostability and the ability to introduce a wide variety of labels bitesizebio.comworldscientific.com.

Organelle-Specific Imaging and Functional Probes (e.g., Mitochondria, Lysosomes)

SiR-COOH conjugates have emerged as valuable tools for the targeted imaging and study of specific organelles within live cells. The ability to selectively visualize and monitor the dynamics and function of organelles like mitochondria and lysosomes is crucial for understanding cellular processes and disease mechanisms rsc.orgmdpi.com.

Organelle-targeted fluorescent probes typically consist of a fluorophore, a linker, and a recognition moiety that directs the probe to the desired organelle rsc.org. For mitochondria, which possess a negative membrane potential, lipophilic cations are often used as targeting moieties mdpi.commdpi.com. Lysosomes, characterized by their acidic environment (pH 4.5–5.5), can be targeted by weakly basic compounds that accumulate in this acidic compartment rsc.orgmdpi.com.

SiR-based probes have been developed for imaging various organelles. For instance, studies have utilized silicon-rhodamine derivatives for mitochondria-targeting near-infrared probes rsc.org. These probes are designed to penetrate cell membranes and specifically bind to or track targets within mitochondria rsc.org. The molecular weight and lipophilicity of the probes are important factors influencing their ability to enter cells and target organelles rsc.org.

Lysosome-targeted probes based on silicon-rhodamine have also been reported. Some designs exploit the acidic pH of lysosomes, where the fluorescence of certain rhodamine derivatives is enhanced under acidic conditions rsc.orgbiorxiv.org. For example, a silicon-rhodamine fluorophore with a hydroxymethyl group has been shown to become highly fluorescent at pH values below 6, enabling selective labeling of acidic organelles like lysosomes biorxiv.org. These probes demonstrate excellent photostability and minimal impact on cell health and organelle motility, allowing for long-term and high-speed imaging studies biorxiv.orgbiorxiv.org.

Multiplexed imaging of different organelles is also possible using SiR-based probes with distinct spectral properties. For example, a hydroxymethyl silicon rhodamine dye targeting acidic organelles has been used alongside a SiR-based probe for the inner mitochondrial membrane, enabling simultaneous visualization of lysosomes and mitochondria using super-resolution microscopy techniques like STED biorxiv.orgbiorxiv.org. This allows for the study of interactions between organelles, which are relevant in various cellular processes and diseases biorxiv.orgbiorxiv.org.

Research findings highlight the successful application of SiR conjugates for organelle imaging:

| Organelle | SiR Conjugate Type / Targeting Strategy | Imaging Technique | Key Finding | Source |

| Mitochondria | Silicon-rhodamine based, lipophilic cationic fluorochrome | Near-infrared imaging | Successful targeting and imaging of mitochondria in cells. | rsc.org |

| Mitochondria | MAO-SiR (conjugate for inner mitochondrial membrane) | STED super-resolution imaging | Selective, continuous, and super-resolution imaging of the inner mitochondrial membrane in live cells. | biorxiv.org |

| Lysosomes | HMSiR680-Me (pH-dependent silicon rhodamine) | Confocal and STED microscopy | Selective labeling and imaging of acidic organelles with excellent photostability and minimal toxicity. | biorxiv.orgbiorxiv.org |

These examples demonstrate the utility of SiR-COOH as a scaffold for developing probes tailored to the specific characteristics and environments of different organelles, enabling detailed studies of their roles in cellular function and disease.

Applications in Advanced Materials Science: Photoinduced Polymerization and Photopatterning

SiR-COOH and related silicon-rhodamine dyes have found applications in advanced materials science, particularly in photoinduced polymerization and photopatterning. These applications leverage the photophysical properties of SiR fluorophores to initiate or control chemical reactions using light.

Photoinduced polymerization involves using light to trigger the polymerization of monomers, offering spatial and temporal control over material formation. SiR-COOH has been explored as a photocatalytic dye for visible light-activated polymerization of conjugated molecules diva-portal.orgdiva-portal.org. This allows for the creation of conductive polymer patterns with micrometer resolution diva-portal.org.

A notable application is the use of SiR-COOH in photopatterning, including in vivo applications. SiR-COOH can extend the capabilities of photopatterning to longer wavelengths (around 650 nm), which is beneficial for biological applications due to reduced light scattering and absorption by biological tissues diva-portal.orgdiva-portal.org. This has enabled the creation of conductive patterns, described as "conductive tattoos," on living organisms such as zebrafish brains and tails diva-portal.orgdiva-portal.org.

Mechanistic studies suggest that oxygen plays a role in these photoinduced polymerization reactions catalyzed by SiR-COOH diva-portal.orgdiva-portal.org. The ability to control polymerization with visible light using SiR-COOH opens possibilities for creating complex microstructures and functional materials with high spatial fidelity diva-portal.org.

Research highlights in this area include:

| Application Area | SiR Compound / Role | Light Wavelength | Key Outcome | Source |

| Photoinduced Polymerization | SiR-COOH (photocatalytic dye) | Visible light (650 nm) | Activation of polymerization of conjugated molecules. | diva-portal.orgdiva-portal.org |

| Photopatterning | SiR-COOH (photocatalytic dye) | Visible light (650 nm) | Creation of conductive patterns with micrometer resolution, including in vivo. | diva-portal.orgdiva-portal.org |

These applications demonstrate the potential of SiR-COOH as a photoactive component in the fabrication of advanced functional materials with precise spatial control.

Nitric Oxide-Triggered Protein Labeling and Spatially Resolved Imaging

SiR-COOH derivatives have been utilized in the development of probes for nitric oxide (NO)-triggered protein labeling and spatially resolved imaging. Nitric oxide is a crucial signaling molecule in biological systems, and understanding its interactions with proteins in a spatially and temporally controlled manner is important researchgate.netnih.govacs.org.

Traditional methods for studying NO-protein interactions can be challenging, especially in preserving the transient NO signal and linking it to specific protein modifications or locations researchgate.netnih.gov. SiR-based probes offer a solution by translating the transient NO signal into a permanent, fluorescent label on proximal proteins researchgate.netnih.gov.

One approach involves designing probes that undergo an NO-triggered reaction, leading to the covalent labeling of nearby proteins and a concomitant fluorogenic response (increase in fluorescence) researchgate.netnih.gov. A probe named NOP-1, based on a Si-rhodamine fluorophore, has been developed for this purpose researchgate.netnih.gov. NOP-1 utilizes the native chemical ligation of an acyl benzotriazole (B28993) group, which is activated by NO from an acyl o-phenylenediamine (B120857) moiety researchgate.netnih.gov. This activation triggers conjugation to proximal proteins and induces a fluorogenic signal from the Si-rhodamine part researchgate.netnih.gov.

This NO-triggered protein labeling capacity allows for the visualization of where NO signaling occurs and which proteins are in close proximity when NO is present researchgate.netnih.gov. The resulting permanent fluorescent label is compatible with techniques like immunostaining, enabling multiplexed imaging to correlate NO signaling with specific protein localization or modifications researchgate.netnih.gov.

Research using such SiR-based probes has provided insights into the role of NO in biological processes, such as hypoglycemia-induced neurological injury, by revealing NO-induced protein modifications like nitration of α-tubulin researchgate.netnih.gov.

Key aspects of this application include:

| Probe Feature | Mechanism / Outcome | Source |

| Si-rhodamine fluorophore | Provides fluorogenic signal upon protein conjugation. | researchgate.netnih.gov |

| NO-triggered activation | Acyl o-phenylenediamine moiety is activated by NO into an acyl benzotriazole. | researchgate.netnih.gov |

| Proximal protein labeling | Activated group undergoes native chemical ligation with nearby proteins. | researchgate.netnih.gov |

| Spatially resolved imaging | Translates transient NO signal into a permanent, localized fluorescent protein label. | researchgate.netnih.gov |

| Compatibility with immunostaining | Enables multiplexed imaging of NO signaling and specific proteins. | researchgate.netnih.gov |

This demonstrates the utility of SiR-COOH as a component in sophisticated probes for studying dynamic and localized signaling events like those mediated by nitric oxide.

Computational and Theoretical Investigations of Sir Cooh Systems

Quantum Chemical Calculations of Electronic and Photophysical Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to investigate the electronic and photophysical properties of SiR-COOH and similar fluorophores. These calculations can provide insights into the molecule's electronic structure, including HOMO-LUMO energy gaps, which are related to absorption and emission wavelengths. researchgate.netresearchgate.net

Studies on related carboxyrhodamine isomers, including 4'-SiR-COOH, have utilized DFT calculations (e.g., B3LYP functional with the 6-311G basis set) to optimize molecular geometries and understand their behavior in different solvent environments. rsc.orgbiorxiv.orgdicp.ac.cnbiorxiv.org These calculations have helped to characterize the equilibrium between the spirolactone and zwitterion forms, which is crucial for the fluorogenic properties and cell permeability of these dyes. rsc.orgbiorxiv.orgdicp.ac.cnmdpi.com The potential energies of these forms can be calculated in simulated dielectric environments representing different solvents like 1,4-dioxane (B91453) and water to understand how solvent polarity affects the equilibrium. biorxiv.orgdicp.ac.cnbiorxiv.org

While specific detailed data tables solely focused on the electronic and photophysical properties of SiR-COOH from quantum chemical calculations were not extensively found in the search results, the methodology applied to similar carboxyrhodamines provides a strong indication of the types of investigations conducted. These studies correlate theoretical calculations with experimental photophysical properties such as absorption and fluorescence emission spectra and quantum yields. rsc.orgbiorxiv.orgdicp.ac.cn

Molecular Dynamics Simulations of Conformational Equilibria and Interactions

Molecular dynamics (MD) simulations are valuable tools for studying the conformational dynamics and interactions of molecules in solution or biological environments. For SiR-COOH and its conjugates, MD simulations can provide insights into the flexibility of the molecule, the equilibrium between its spirolactone and zwitterionic states, and how it interacts with its surroundings, such as solvent molecules or target proteins. researchgate.nettesisenred.netiitg.ac.inresearchgate.netrsc.orgunibo.it